2,3-Pentanedione-d3
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Overview
Description
2,3-Pentanedione-d3, also known as acetyl propionyl, is an organic compound widely used in various industries. It is a diketone, meaning it contains two ketone groups. This compound is known for its rich buttery taste and is commonly used as a flavoring agent in the food and flavor industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several methods for synthesizing 2,3-pentanedione-d3:
Oxidation of 3-hydroxy-2-pentanone and 2-hydroxy-3-pentanone: This method involves adding one or both of these compounds into water and introducing ozone at temperatures between 3-20°C.
Condensation of bio-derived lactic acid: This green route involves the vapor-phase condensation of crude lactic acid over polymorphic zirconium dioxide (ZrO2) at 325°C, achieving high selectivity and conversion rates.
Industrial Production Methods
Industrial production methods often involve the use of phase transfer catalysts or ozonation reactions. These methods are designed to maximize yield and selectivity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,3-Pentanedione-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form other diketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Ozone, acetic acid as a co-catalyst.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones.
Scientific Research Applications
2,3-Pentanedione-d3 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-pentanedione-d3 involves its interaction with various molecular targets and pathways. For example, it is involved in the biosynthesis of 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine by Bacillus subtilis. These compounds are produced from l-threonine and d-glucose, with this compound acting as an intermediate .
Comparison with Similar Compounds
2,3-Pentanedione-d3 is similar to other diketones such as diacetyl and acetoin. it is unique in its specific applications and properties:
Diacetyl: Known for its buttery flavor but has been associated with respiratory issues.
Acetoin: Used in food flavoring but has a different chemical structure and properties.
List of Similar Compounds
- Diacetyl
- Acetoin
- 2,3-Butanedione
This compound stands out due to its high selectivity and efficiency in various chemical reactions and its wide range of applications in different fields.
Properties
Molecular Formula |
C5H8O2 |
---|---|
Molecular Weight |
103.13 g/mol |
IUPAC Name |
5,5,5-trideuteriopentane-2,3-dione |
InChI |
InChI=1S/C5H8O2/c1-3-5(7)4(2)6/h3H2,1-2H3/i1D3 |
InChI Key |
TZMFJUDUGYTVRY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC(=O)C(=O)C |
Canonical SMILES |
CCC(=O)C(=O)C |
Origin of Product |
United States |
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